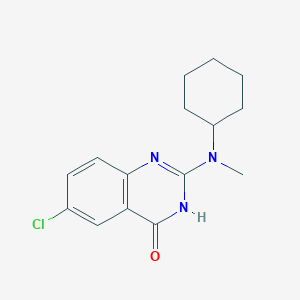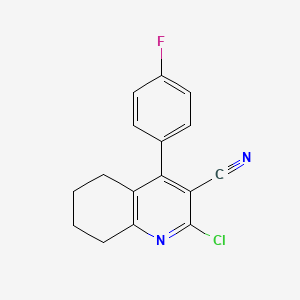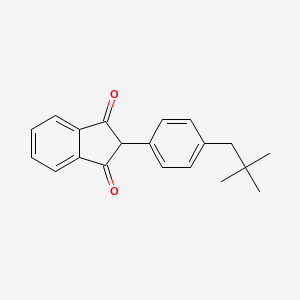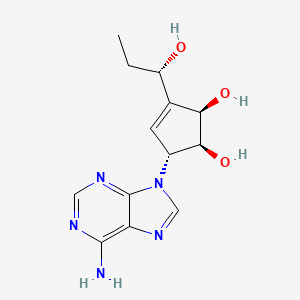
6-Chloro-2-(cyclohexyl(methyl)amino)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(cyclohexyl(methyl)amino)quinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(cyclohexyl(methyl)amino)quinazolin-4(3H)-one typically involves the reaction of 2-amino-5-chlorobenzamide with cyclohexylmethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the quinazolinone ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(cyclohexyl(methyl)amino)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone ring.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which may exhibit different biological activities and properties .
Scientific Research Applications
6-Chloro-2-(cyclohexyl(methyl)amino)quinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other quinazolinone derivatives with potential biological activities.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an antitumor and anticonvulsant agent.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(cyclohexyl(methyl)amino)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its antitumor properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
- 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine
- 2-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine
- 2-Chloro-N-(3-methoxyphenyl)quinazolin-4-amine
Uniqueness
6-Chloro-2-(cyclohexyl(methyl)amino)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other quinazolinone derivatives. Its cyclohexyl(methyl)amino group may enhance its interaction with specific molecular targets, leading to its observed biological effects .
Properties
Molecular Formula |
C15H18ClN3O |
|---|---|
Molecular Weight |
291.77 g/mol |
IUPAC Name |
6-chloro-2-[cyclohexyl(methyl)amino]-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H18ClN3O/c1-19(11-5-3-2-4-6-11)15-17-13-8-7-10(16)9-12(13)14(20)18-15/h7-9,11H,2-6H2,1H3,(H,17,18,20) |
InChI Key |
HYGHNTPCILFAOY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 8-amino-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11838927.png)


![1-(6-Bromopyridin-2-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B11838964.png)
![tert-Butyl (3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B11838970.png)
![2-(4-Fluorophenyl)-7-methoxypyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11838975.png)

![1,4-Dioxaspiro[4.5]decan-8-ol, 8-benzo[b]thien-2-yl-](/img/structure/B11838978.png)



![3-Chloro-6-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B11838994.png)
![N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine](/img/structure/B11839003.png)
